molecular formula C19H38ClN3O4 B14687776 1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride CAS No. 24269-73-6

1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride

Cat. No.: B14687776
CAS No.: 24269-73-6
M. Wt: 408.0 g/mol
InChI Key: YXRZGMRZTOSUPD-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, carboxylic acid groups, and diisopropyl ester functionalities. It is often used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the carboxyisopentylamino group. The final step involves esterification with diisopropyl alcohol and conversion to the hydrochloride salt. Common reagents used in these reactions include piperazine, carboxylic acids, and isopropyl alcohol, under conditions such as reflux and acid catalysis.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in an aqueous medium, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Commonly occurs at the piperazine ring or ester groups, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-piperazinecarboxylate: Similar in structure but with an ethyl ester group instead of diisopropyl ester.

    1-Ethoxycarbonylpiperazine: Another related compound with a different ester group.

Uniqueness

1-Piperazinecarboxylic acid, 4-(2-(carboxyisopentylamino)ethyl)-, diisopropyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diisopropyl ester group, in particular, may enhance its stability and bioavailability compared to similar compounds.

Properties

CAS No.

24269-73-6

Molecular Formula

C19H38ClN3O4

Molecular Weight

408.0 g/mol

IUPAC Name

propan-2-yl 4-[2-[3-methylbutyl(propan-2-yloxycarbonyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C19H37N3O4.ClH/c1-15(2)7-8-21(18(23)25-16(3)4)12-9-20-10-13-22(14-11-20)19(24)26-17(5)6;/h15-17H,7-14H2,1-6H3;1H

InChI Key

YXRZGMRZTOSUPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(CCN1CCN(CC1)C(=O)OC(C)C)C(=O)OC(C)C.Cl

Origin of Product

United States

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